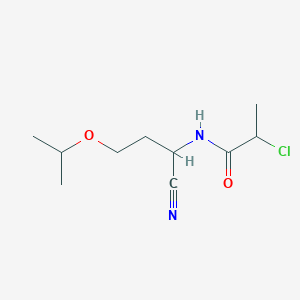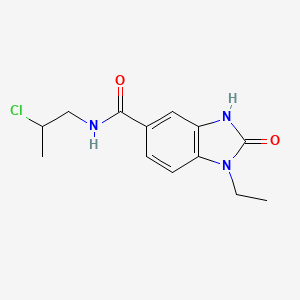![molecular formula C14H25ClN2O4 B7432127 Tert-butyl 2-[2-acetamidoethyl(2-chloropropanoyl)amino]propanoate](/img/structure/B7432127.png)
Tert-butyl 2-[2-acetamidoethyl(2-chloropropanoyl)amino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-[2-acetamidoethyl(2-chloropropanoyl)amino]propanoate, also known as Boc-Asn-(O-2-Cl-2-Pr)-OH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of Tert-butyl 2-[2-acetamidoethyl(2-chloropropanoyl)amino]propanoate(O-2-Cl-2-Pr)-OH is not fully understood. However, it is believed that the compound may act as a protease inhibitor by binding to the active site of enzymes and preventing their activity. Additionally, Tert-butyl 2-[2-acetamidoethyl(2-chloropropanoyl)amino]propanoate(O-2-Cl-2-Pr)-OH may also act as a modulator of protein-protein interactions, which are critical for various biological processes.
Biochemical and Physiological Effects:
Tert-butyl 2-[2-acetamidoethyl(2-chloropropanoyl)amino]propanoate(O-2-Cl-2-Pr)-OH has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the activity of various proteases, including trypsin and chymotrypsin. Additionally, Tert-butyl 2-[2-acetamidoethyl(2-chloropropanoyl)amino]propanoate(O-2-Cl-2-Pr)-OH has been shown to modulate the activity of various enzymes involved in cellular signaling pathways, including protein kinase C (PKC) and phospholipase D (PLD).
Advantages and Limitations for Lab Experiments
One of the main advantages of Tert-butyl 2-[2-acetamidoethyl(2-chloropropanoyl)amino]propanoate(O-2-Cl-2-Pr)-OH is its stability and ease of use in peptide synthesis. The compound is also relatively inexpensive and readily available from commercial suppliers. However, one of the main limitations of Tert-butyl 2-[2-acetamidoethyl(2-chloropropanoyl)amino]propanoate(O-2-Cl-2-Pr)-OH is its potential toxicity, which may limit its use in certain applications. Additionally, the compound may have limited solubility in certain solvents, which may affect its use in certain experimental conditions.
Future Directions
There are several future directions for the use of Tert-butyl 2-[2-acetamidoethyl(2-chloropropanoyl)amino]propanoate(O-2-Cl-2-Pr)-OH in scientific research. One potential application is in the development of novel therapeutics for cancer and infectious diseases. Additionally, the compound may be used in the development of new tools for studying protein-protein interactions and cellular signaling pathways. Finally, Tert-butyl 2-[2-acetamidoethyl(2-chloropropanoyl)amino]propanoate(O-2-Cl-2-Pr)-OH may also be used in the development of new materials with unique properties, such as hydrogels and nanoparticles.
Synthesis Methods
Tert-butyl 2-[2-acetamidoethyl(2-chloropropanoyl)amino]propanoate(O-2-Cl-2-Pr)-OH can be synthesized using a multi-step process involving the protection and deprotection of various functional groups. The synthesis typically involves the reaction of tert-butyl 2-amino-3-(2-chloropropanoylamino)propanoate with N-Boc-L-asparagine using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then deprotected using an acid such as trifluoroacetic acid (TFA) to yield Tert-butyl 2-[2-acetamidoethyl(2-chloropropanoyl)amino]propanoate(O-2-Cl-2-Pr)-OH.
Scientific Research Applications
Tert-butyl 2-[2-acetamidoethyl(2-chloropropanoyl)amino]propanoate(O-2-Cl-2-Pr)-OH has been used in various scientific research applications, including peptide synthesis, drug discovery, and chemical biology. The compound is commonly used as a building block for the synthesis of peptides and peptidomimetics due to its stability and ease of use. Additionally, Tert-butyl 2-[2-acetamidoethyl(2-chloropropanoyl)amino]propanoate(O-2-Cl-2-Pr)-OH has been used in drug discovery to develop novel therapeutics for various diseases, including cancer and infectious diseases.
properties
IUPAC Name |
tert-butyl 2-[2-acetamidoethyl(2-chloropropanoyl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25ClN2O4/c1-9(15)12(19)17(8-7-16-11(3)18)10(2)13(20)21-14(4,5)6/h9-10H,7-8H2,1-6H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJCPJQBRUULHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)N(CCNC(=O)C)C(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-[2-acetamidoethyl(2-chloropropanoyl)amino]propanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[[[2-[acetyl(methyl)amino]acetyl]amino]methyl]cyclobutyl]-4-chloro-3-fluorobenzamide](/img/structure/B7432047.png)
![N-[1-[(3-chloro-5-methoxybenzoyl)-methylamino]propan-2-yl]-1H-pyrrole-2-carboxamide](/img/structure/B7432051.png)
![2-[2-[cyclopentyl(methyl)amino]ethyl-(2,3-dihydro-1,4-benzodioxin-5-ylsulfonyl)amino]-N-methylacetamide](/img/structure/B7432059.png)
![N-[3-(1-benzofuran-2-carbonylamino)butyl]pyridazine-4-carboxamide](/img/structure/B7432065.png)
![2-[2-[cyclopropyl(propan-2-yl)amino]ethyl-(4-methoxy-3,5-dimethylphenyl)sulfonylamino]-N-methylacetamide](/img/structure/B7432069.png)
![2-[(4-methoxy-3,5-dimethylphenyl)sulfonyl-[2-[3-methoxypropyl(methyl)amino]ethyl]amino]-N-methylacetamide](/img/structure/B7432072.png)
![2-[2,3-dihydro-1-benzofuran-7-ylsulfonyl-[4-(2-methylimidazol-1-yl)butyl]amino]-N-methylacetamide](/img/structure/B7432074.png)
![N-[2-[ethoxy(methyl)amino]-2-oxoethyl]-N-[2-(methylamino)-2-oxoethyl]-3-(2-methylsulfanylimidazol-1-yl)benzamide](/img/structure/B7432078.png)
![N-(3-fluoropropyl)-N-[2-(methylamino)-2-oxoethyl]-3-(2-methylsulfanylimidazol-1-yl)benzamide](/img/structure/B7432104.png)
![1-(5-Methyl-4,5-dihydro-1,2-oxazol-3-yl)-3-[1-(1,3-thiazol-2-yl)ethyl]urea](/img/structure/B7432113.png)
![methyl 2-[[(4,4-diethyl-2-oxopyrrolidin-3-yl)amino]methyl]-4-oxo-3H-quinazoline-7-carboxylate](/img/structure/B7432119.png)


![3-cyclopropyl-N-[2-(methylcarbamoylamino)ethyl]-2-oxo-1H-benzimidazole-5-carboxamide](/img/structure/B7432144.png)